molecular formula C13H18ClNO2S B6503338 3-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide CAS No. 1396852-60-0

3-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide

Cat. No.: B6503338
CAS No.: 1396852-60-0
M. Wt: 287.81 g/mol
InChI Key: PJOHTPKBNMXTCV-UHFFFAOYSA-N
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Description

3-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide is a useful research compound. Its molecular formula is C13H18ClNO2S and its molecular weight is 287.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.0746777 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the available literature regarding its biological activity, including enzyme inhibition studies, antimicrobial efficacy, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

  • Chemical Formula : C12H16ClNOS
  • Molecular Weight : 255.78 g/mol
  • IUPAC Name : this compound

Enzyme Inhibition

Recent studies have focused on the enzyme-inhibitory properties of various benzamide derivatives, including the target compound. Enzyme inhibition is crucial in therapeutic applications, particularly for conditions like Alzheimer's disease and other neurodegenerative disorders.

  • Acetylcholinesterase (AChE) Inhibition :
    • The compound has been evaluated for its ability to inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine. Effective inhibitors can enhance cholinergic signaling, which is beneficial in treating cognitive disorders.
    • IC50 Values : While specific IC50 values for this compound are not reported, related compounds have shown IC50 values ranging from 0.056 to 2.57 μM against AChE .
  • β-secretase (BACE1) Inhibition :
    • BACE1 is another target for Alzheimer's treatment as it is involved in the production of amyloid-beta peptides. Compounds with inhibitory activity against BACE1 can potentially reduce amyloid plaque formation.
    • Compounds similar to the target have demonstrated IC50 values for BACE1 ranging from 9.01 to 87.31 μM .

Antimicrobial Activity

Antimicrobial properties are essential for compounds that may serve as therapeutic agents against bacterial infections. The following findings summarize the antimicrobial efficacy of related benzamide derivatives:

  • Minimum Inhibitory Concentration (MIC) :
    • Studies have shown that certain benzamide derivatives exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.
    • For instance, benzamide derivatives had MIC values indicating effective inhibition at concentrations lower than 100 µg/mL .

Study on Benzamide Derivatives

A comprehensive study investigated a series of benzamide derivatives, including those structurally related to this compound. The research highlighted several key findings:

CompoundTarget EnzymeIC50 (µM)Activity Type
Compound IAChE1.57Inhibitor
Compound IIBACE19.01Inhibitor
Compound IIIAChE0.08Strong Inhibitor
Compound IVBACE10.039Strong Inhibitor

These results indicate that while specific data on the target compound may be limited, similar compounds show promising inhibitory effects that could be extrapolated to predict potential activity for this compound.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c1-13(17,6-7-18-2)9-15-12(16)10-4-3-5-11(14)8-10/h3-5,8,17H,6-7,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOHTPKBNMXTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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